molecular formula C14H12N2O B1218746 1H-Benzimidazol-2-yl(phenyl)methanol CAS No. 50-97-5

1H-Benzimidazol-2-yl(phenyl)methanol

Cat. No. B1218746
CAS RN: 50-97-5
M. Wt: 224.26 g/mol
InChI Key: JEAWPIKEEQZLJQ-UHFFFAOYSA-N
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Description

“1H-Benzimidazol-2-yl(phenyl)methanol” is a chemical compound with the molecular formula C14H12N2O . It is used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .


Synthesis Analysis

The synthesis of “1H-Benzimidazol-2-yl(phenyl)methanol” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . It has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .


Molecular Structure Analysis

The molecular structure of “1H-Benzimidazol-2-yl(phenyl)methanol” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 224.258 Da and the monoisotopic mass is 224.094955 Da .


Physical And Chemical Properties Analysis

“1H-Benzimidazol-2-yl(phenyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 500.6±43.0 °C at 760 mmHg, and a flash point of 256.5±28.2 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Research

1H-Benzimidazol-2-yl(phenyl)methanol: is a compound of interest in the development of new pharmaceuticals. Its structure is similar to that of benzimidazole derivatives, which are known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties . The hydroxyl group in the compound could be a site for further chemical modifications, potentially leading to new therapeutic agents.

Material Science

In material science, this compound could be used to synthesize novel organic frameworks. These frameworks might exhibit unique properties such as high thermal stability or specific catalytic activities due to the presence of the benzimidazole moiety, which can act as a ligand binding to various metals .

Chemical Synthesis

1H-Benzimidazol-2-yl(phenyl)methanol: serves as a precursor in the synthesis of complex molecules. For instance, it can be used to create benzimidazole-based polymers or co-polymers that have applications in creating high-performance materials with potential uses in electronics or as sensors .

Biological Studies

The compound’s ability to interact with biological macromolecules makes it a candidate for studying protein-ligand interactions. This can provide insights into the design of enzyme inhibitors or receptor modulators, which are crucial in understanding disease mechanisms and developing drugs .

Antioxidant Research

Benzimidazole derivatives have been studied for their antioxidant properties1H-Benzimidazol-2-yl(phenyl)methanol could be investigated for its capacity to scavenge free radicals, which is important in the prevention of oxidative stress-related diseases .

properties

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9,13,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAWPIKEEQZLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018908
Record name 2-Hydroxybenzylbenzimidazole
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Benzimidazol-2-yl(phenyl)methanol

CAS RN

50-97-5
Record name 2-(α-Hydroxybenzyl)benzimidazole
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Record name 2-Hydroxybenzylbenzimidazole
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Record name 2-(Hydroxyphenylmethyl)benzimidazole
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Record name 2-(Hydroxyphenylmethyl)benzimidazole
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Record name 2-Hydroxybenzylbenzimidazole
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Record name α-phenyl-1H-benzimidazole-2-methanol
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Record name HYBENDAZOLE
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Synthesis routes and methods

Procedure details

To a solution of 1-pyrrolidin-1-ylmethyl-1H-benzimidazole (5 g) in tetrahydrofurane (20 mL) cooled at a temperature close to −80° C., is added a 2.5M solution of butyl lithium in hexanes (10 mL). The mixture is stirred for 15 minutes. A solution of benzaldehyde (2.64 g) in tetrahydrofurane (20 mL) is added. The mixture is stirred at a temperature close to −80° C. for 1 hour, then at a temperature close to −20° C. for 2 hours. The reaction is quenched by addition of saturated ammonium chloride. The mixture is extracted with ethyl acetate. Pooled extracts are washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography over silica gel (gradient dichloromethane/methanol from 100/0 to 90/10) to give (1H-benzimidazol-2-yl)phenylmethanol used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.64 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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